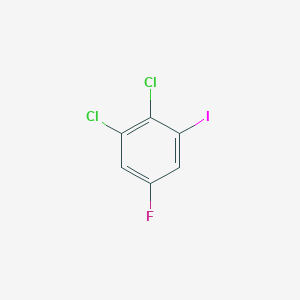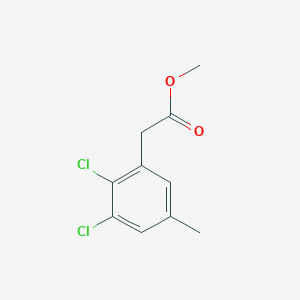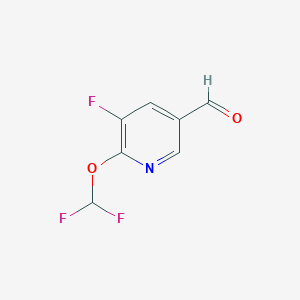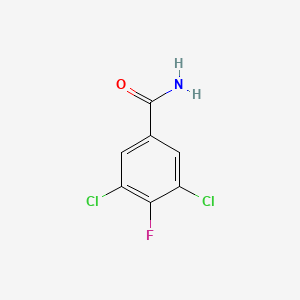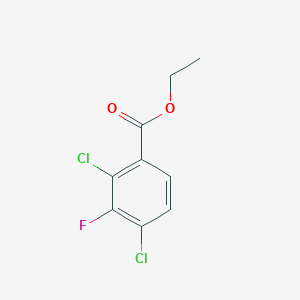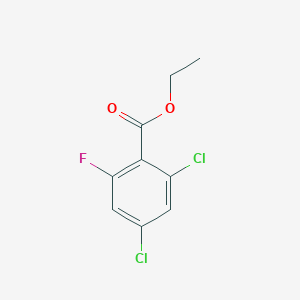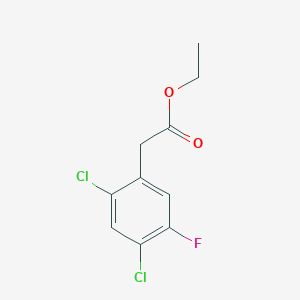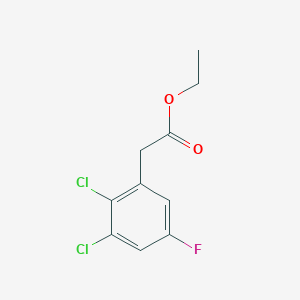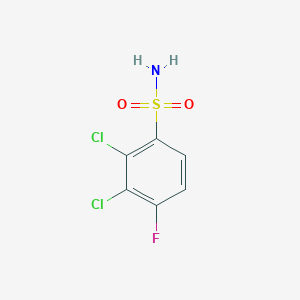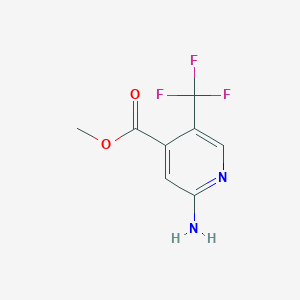
Methyl 2-amino-5-(trifluoromethyl)isonicotinate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity : Triazole derivatives synthesized from isonicotinic acid hydrazide, which is related to Methyl 2-amino-5-(trifluoromethyl)isonicotinate, have demonstrated significant antibacterial and antifungal activities. These compounds were effective against various microorganisms like Staphylococcus aureus, Escherichia coli, and the fungi Aspergillus niger and Candida albicans (Mishra et al., 2010).
Organocatalyst in Synthesis : Isonicotinic acid, a related compound, was used as a dual and biological organocatalyst in the green synthesis of pyranopyrazoles. This method demonstrates the potential of using Methyl 2-amino-5-(trifluoromethyl)isonicotinate derivatives in environmentally friendly and efficient chemical syntheses (Zolfigol et al., 2013).
Pest Management : Methyl isonicotinate, a compound closely related to Methyl 2-amino-5-(trifluoromethyl)isonicotinate, has been investigated for use in thrips pest management. It acts as a non-pheromone semiochemical and has shown potential in strategies like mass trapping and as a synergist with insecticides (Teulon et al., 2017).
Water Treatment Technologies : Novel sulfonated thin-film composite nanofiltration membranes, incorporating trifluoromethylated aromatic diamine monomers, have been developed for dye solution treatment. This research indicates potential applications of Methyl 2-amino-5-(trifluoromethyl)isonicotinate derivatives in advanced water purification technologies (Liu et al., 2012).
Antimycobacterial Activity : Derivatives of Methyl 2-amino-5-(trifluoromethyl)isonicotinate have been studied for their antimicrobial activity against Mycobacterium tuberculosis, including INH-resistant strains. Some compounds showed higher activity than isoniazid against non-tuberculous mycobacteria (Almeida da Silva et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-7(14)4-2-6(12)13-3-5(4)8(9,10)11/h2-3H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQCGUHCFGSUOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-(trifluoromethyl)isonicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



